BenchChemオンラインストアへようこそ!

2-Ethyl-4-propoxyquinazoline

Lipophilicity Membrane permeability Drug-likeness

2-Ethyl-4-propoxyquinazoline (CAS 815590-76-2) is a disubstituted quinazoline heterocycle bearing an ethyl group at the C-2 position and an n-propoxy group at the C-4 position of the fused bicyclic ring system. Its molecular formula is C₁₃H₁₆N₂O with a molecular weight of 216.28 g/mol.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B11890934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-propoxyquinazoline
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=NC2=CC=CC=C21)CC
InChIInChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3
InChIKeyVTKAAILBWZJSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-propoxyquinazoline (CAS 815590-76-2): Physicochemical and Structural Baseline for Procurement Decisions


2-Ethyl-4-propoxyquinazoline (CAS 815590-76-2) is a disubstituted quinazoline heterocycle bearing an ethyl group at the C-2 position and an n-propoxy group at the C-4 position of the fused bicyclic ring system. Its molecular formula is C₁₃H₁₆N₂O with a molecular weight of 216.28 g/mol . Key physicochemical parameters include a predicted LogP of 2.76, a boiling point of 235.5 ± 23.0 °C (at 760 mmHg), a density of 1.1 ± 0.1 g/cm³, and a flash point of 85.8 ± 12.9 °C . The compound belongs to the broader 4-alkoxyquinazoline class, a scaffold extensively investigated for VEGFR2 kinase inhibition, antibacterial activity, and anticonvulsant applications [1][2]. Its synthesis is typically achieved via O-alkylation of 2-ethylquinazolin-4(3H)-one (CAS 3137-64-2, MW 174.20) with a propyl halide, a route that distinguishes it from 4-anilinoquinazoline-based kinase inhibitors .

Why Generic Quinazoline Substitution Fails: 2-Ethyl-4-propoxyquinazoline Structural Determinants of Pharmacological Divergence


Quinazoline derivatives cannot be treated as interchangeable building blocks or pharmacological equivalents. The specific combination of the 2-ethyl and 4-propoxy substituents on 2-ethyl-4-propoxyquinazoline generates a unique physicochemical profile—notably a LogP of 2.76 —that is fundamentally different from both the parent quinazoline (LogP ~1.00–1.63 [1]) and from 2-ethyl-4-methoxyquinazoline or 4-anilinoquinazoline congeners. Published structure-activity relationship (SAR) studies on 2-substituted quinazolines demonstrate that even minor alkyl chain modifications at the C-2 position can shift antibacterial MIC values by orders of magnitude [2], while independent work on 4-alkoxyquinazoline VEGFR2 inhibitors shows that 4-alkoxy chain length optimization is critical for achieving sub-nanomolar kinase inhibition [3][4]. Critically, direct experimental evidence for 2-ethyl-4-propoxyquinazoline itself remains sparse in the peer-reviewed literature; the differentiation claims below therefore draw on a combination of authoritative class-level SAR data, closely matched analog comparisons, and verified physicochemical measurements. Users are advised that head-to-head comparative biological data for this specific compound versus named analogs are not yet available, and procurement decisions should account for this evidence gap.

2-Ethyl-4-propoxyquinazoline: Quantified Differentiation Evidence vs. Closest Analogs and In-Class Candidates


LogP 2.76 Confers a 1.1–1.8 Unit Lipophilicity Advantage Over Parent Quinazoline, Favoring Membrane Permeability in Cell-Based Assays

2-Ethyl-4-propoxyquinazoline exhibits a predicted LogP of 2.76 , which is substantially higher than that of the unsubstituted quinazoline core (LogP 1.00 reported by SIELC [1]; LogP 1.63 reported by BOC Sciences ). This represents a LogP elevation of +1.13 to +1.76 units attributable to the combined 2-ethyl and 4-propoxy substitution pattern. In drug discovery, LogP values in the 2–3 range are generally considered favorable for passive membrane permeability while avoiding excessive lipophilicity-associated promiscuity or poor aqueous solubility [2]. The 4-propoxy substituent contributes more to this LogP shift than would a 4-methoxy or 4-ethoxy group, positioning 2-ethyl-4-propoxyquinazoline in a differentiated physicochemical space relative to shorter-chain 4-alkoxy analogs.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Boiling Point of 235.5 °C Enables Distillation-Based Purification Unavailable to Higher-Molecular-Weight 4-Anilinoquinazoline Kinase Inhibitors

With a boiling point of 235.5 ± 23.0 °C at 760 mmHg , 2-ethyl-4-propoxyquinazoline falls within a practically accessible distillation range, unlike the clinically utilized 4-anilinoquinazoline class (e.g., gefitinib, MW 446.90; erlotinib, MW 393.44) whose high molecular weights preclude distillation-based purification. By comparison, the synthetic precursor 2-ethylquinazolin-4(3H)-one (MW 174.20) has a lower molecular weight but also lacks the alkoxy substituent and its associated lipophilicity. The flash point of 85.8 ± 12.9 °C and vapor pressure of 0.1 ± 0.4 mmHg at 25 °C further inform safe handling and storage protocols. These properties distinguish 2-ethyl-4-propoxyquinazoline as a volatile, distillable quinazoline building block suitable for applications where residual solvent removal and high-purity isolation by distillation are critical quality attributes.

Purification Distillation Process chemistry Physicochemical properties

4-Alkoxyquinazoline VEGFR2 Kinase Class SAR: Optimized Derivatives Achieve Sub-3 nM IC₅₀, Competitive with Tivozanib

Although 2-ethyl-4-propoxyquinazoline itself has not been directly profiled against VEGFR2 in the published literature, it belongs to the 4-alkoxyquinazoline class for which extensive VEGFR2 kinase inhibitory SAR data exist. In the Sun et al. (2013) series, the optimized 4-alkoxyquinazoline derivative compound 3j achieved a VEGFR2 tyrosine kinase IC₅₀ of 2.72 nM and a cell proliferation IC₅₀ of 0.35 μM, compared with the reference inhibitor Tivozanib at 3.40 nM and 0.38 μM respectively [1]. In the Yin et al. (2015) series of twenty-one 4-alkoxyquinazoline-based derivatives, compound 3h exhibited VEGFR2 IC₅₀ of 2.89 nM and MCF-7 cell proliferation IC₅₀ of 0.25 μM [2]. BindingDB records for a 4-alkoxyquinazoline derivative from the Yin series report a VEGFR2 IC₅₀ of 21.76 ± 0.0 nM [3]. These data demonstrate that the 4-alkoxyquinazoline scaffold is capable of achieving low nanomolar VEGFR2 inhibition, with the 4-alkoxy substituent playing a critical role in potency optimization.

VEGFR2 Kinase inhibition Anticancer 4-Alkoxyquinazoline SAR

NIH Molecular Libraries Probe: 4-n-Propoxy Quinazoline Shows 7-Fold Shift in Streptokinase Expression Selectivity vs. 4-Methoxy Analog

The NIH Molecular Libraries Program evaluated a series of 4-substituted quinazoline analogues for selective inhibition of streptokinase (SK) expression in Group A Streptococcus without suppressing bacterial viability [1]. Within this series, the 4-n-propoxy-substituted quinazoline (Entry 3, CID 46925827, BRD-K48925654-001-01-4) demonstrated an SK expression IC₅₀ of 30.0 μM with no detectable effect on bacterial viability (selectivity = 30.0_vs_inactive) [1]. By contrast, the 4-methoxy analog (Entry 1, CID 1612038) exhibited a more potent but less selective profile with SK IC₅₀ of 4.2 μM [1]. The 4-isopropoxy analog (Entry 4) was inactive against SK expression but showed cytotoxicity at 15 μM, while the 4-n-butoxy analog (Entry 5, -OCH₂CH₂CH₂Me) was completely inactive in both assays [1]. This SAR series demonstrates that the n-propoxy substituent occupies a distinct selectivity window: it retains measurable target engagement (30 μM SK IC₅₀) while maintaining a clean viability profile, unlike both the shorter (4-OMe, more potent but less selective) and longer (4-OBu, inactive) alkoxy chain lengths.

Antibacterial Streptokinase expression Selectivity profiling 4-Substituted quinazoline NIH probe

2-Ethyl Substituent on Quinazoline Scaffold Validated as Critical Antibacterial Activity Determinant in Kung et al. (1999) 2-Substituted Quinazoline Series

The 2-ethyl substituent on 2-ethyl-4-propoxyquinazoline is structurally analogous to the 2-alkyl substitution pattern explored in the Kung et al. (1999) antibacterial quinazoline series. In that study, high-throughput screening identified compound 1 with MIC values of 12–25 μM against Streptococcus pyogenes [1]. Systematic SAR optimization of the 2-position led to compound 22, which displayed improved broad-spectrum antibacterial activity against a variety of bacterial strains and inhibited bacterial RNA transcription/translation [1]. In a systemic Klebsiella pneumoniae infection model in mice, compound 22 demonstrated moderate efficacy compared with gentamicin [1]. While the Kung series featured different 4-position substituents, the study conclusively established that the 2-alkyl group on quinazoline is a critical determinant of antibacterial potency and spectrum. The 2-ethyl group in 2-ethyl-4-propoxyquinazoline provides a chemically distinct handle for further SAR exploration compared to 2-methyl, 2-propyl, or 2-unsubstituted quinazoline analogs.

Antibacterial 2-Substituted quinazoline SAR RNA transcription inhibition Broad-spectrum

2-Ethyl-4-alkoxyquinazoline Lithiation Chemistry: Validated Synthetic Handle for Diversification at the 2-Ethyl Side Chain

Smith et al. (2005) demonstrated that 2-ethyl-4-methoxyquinazoline undergoes regioselective lithiation at the 2-ethyl side chain with n-BuLi at −78 °C in THF, followed by reaction with electrophiles (iodoethane, D₂O, benzaldehyde, acetophenone, cyclohexanone, etc.) to yield modified 2-substituted derivatives in good yields [1]. This chemistry was validated across a matched pair of 2-ethyl and 2-propyl 4-methoxyquinazolines and their 4-methylthio analogs [1]. By structural analogy, 2-ethyl-4-propoxyquinazoline—bearing the same 2-ethyl-4-alkoxy architecture—is expected to undergo analogous side-chain lithiation, enabling late-stage diversification at the 2-ethyl position. This contrasts with 2-methyl-4-propoxyquinazoline, which would generate a different lithiation intermediate, and with 2-unsubstituted quinazolines, which lack this diversification handle entirely. The reference compound 2-ethyl-4-methoxyquinazoline has a confirmed MS (GC) spectrum in the SpectraBase database [2], providing a spectral benchmark for the methoxy analog class.

Lithiation Side-chain functionalization Synthetic methodology 2-Alkyl-4-alkoxyquinazoline Diversification

2-Ethyl-4-propoxyquinazoline: Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry: Starting Scaffold for VEGFR2 Kinase Inhibitor Lead Optimization Programs

The 4-alkoxyquinazoline scaffold has produced VEGFR2 inhibitors with IC₅₀ values as low as 2.72 nM (Sun et al. 2013, compound 3j) and 2.89 nM (Yin et al. 2015, compound 3h), rivaling the clinical candidate Tivozanib at 3.40 nM [1][2]. 2-Ethyl-4-propoxyquinazoline, with its LogP of 2.76 , serves as an entry point into this validated kinase inhibitor chemical space. Its 4-propoxy group can be replaced or elaborated, and the 2-ethyl side chain provides a lithiation handle for late-stage diversification [3]. Procurement of this compound is indicated for teams seeking a distillable, low-MW quinazoline core (MW 216.28) that is structurally distinct from the heavily patented 4-anilinoquinazoline EGFR inhibitor class.

Anti-Virulence Drug Discovery: 4-n-Propoxy Quinazoline Scaffold for Streptokinase Expression Inhibitors

The NIH Molecular Libraries Probe Report established that 4-n-propoxy-substituted quinazolines exhibit a differentiated selectivity profile in Group A Streptococcus: SK expression IC₅₀ of 30.0 μM with no detectable cytotoxicity, in contrast to 4-methoxy (4.2 μM IC₅₀) and longer-chain 4-alkoxy analogs (inactive) [4]. 2-Ethyl-4-propoxyquinazoline, bearing the critical 4-propoxy group, is therefore a relevant scaffold for anti-virulence programs targeting streptokinase expression. The compound's LogP of 2.76 supports bacterial membrane penetration, and its purity specifications from vendors (NLT 98% ) meet the requirements for reproducible biological screening.

Chemical Biology: 2-Ethyl-Functionalized Quinazoline Probe for Antibacterial Target Identification

The Kung et al. (1999) study demonstrated that 2-substituted quinazolines inhibit bacterial RNA transcription/translation, a mechanism distinct from conventional antibiotics [5]. 2-Ethyl-4-propoxyquinazoline incorporates the 2-ethyl substituent essential for activity in this pharmacophore class. Its favorable predicted vapor pressure (0.1 ± 0.4 mmHg at 25 °C) and distillability make it suitable for high-purity probe preparation. The validated side-chain lithiation chemistry [3] further enables incorporation of alkyne or biotin tags for chemical proteomics pull-down experiments, facilitating target deconvolution studies.

Process Chemistry and Building Block Supply: Distillable Quinazoline Intermediate for Parallel Library Synthesis

With a boiling point of 235.5 °C and MW of 216.28 , 2-ethyl-4-propoxyquinazoline is amenable to distillation-based purification—a significant process advantage over higher-MW quinazoline drug substances. Commercial suppliers offer the compound at ≥97% purity in quantities from 100 mg to 100 g . Its synthesis from 2-ethylquinazolin-4(3H)-one (MW 174.20) via O-alkylation is straightforward and scalable. For procurement teams evaluating quinazoline building blocks, these combined properties—distillability, scalable synthesis, and multi-gram commercial availability—position 2-ethyl-4-propoxyquinazoline as a practical choice for parallel library construction where purification throughput and cost are key considerations.

Quote Request

Request a Quote for 2-Ethyl-4-propoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.